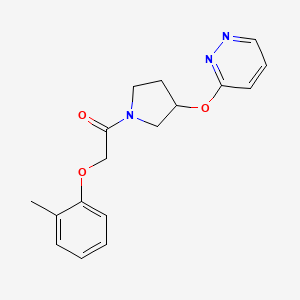

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-5-2-3-6-15(13)22-12-17(21)20-10-8-14(11-20)23-16-7-4-9-18-19-16/h2-7,9,14H,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXBQEIPAWHQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound recognized for its potential biological activities. This compound belongs to the class of heterocyclic compounds, characterized by the presence of a pyridazine ring and various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 313.35 g/mol

- CAS Number : 2034481-16-6

The compound's structure includes a pyrrolidine ring and an o-tolyloxy group, which are crucial for its biological activity. The presence of the pyridazine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. These interactions can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Pharmacological Activities

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties by inhibiting key kinases involved in cancer progression, such as BRAF and EGFR . The specific effects of this compound on cancer cell lines remain to be elucidated through targeted research.

- Anti-inflammatory Effects : Compounds containing pyridazine derivatives have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests that this compound may also possess anti-inflammatory properties.

- Antibacterial Activity : Similar compounds have demonstrated antibacterial effects, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways . Further studies are required to assess the specific antibacterial efficacy of this compound.

Study on Antitumor Activity

A recent study investigated various derivatives of pyridazine compounds for their antitumor activity against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds showed IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent activity . While direct data on this compound is limited, its structural similarity to effective derivatives suggests potential for similar activity.

Anti-inflammatory Research

Research has highlighted the anti-inflammatory potential of pyridazine derivatives through in vitro assays measuring cytokine production in response to lipopolysaccharide (LPS) stimulation. Compounds demonstrated significant inhibition of NO production, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Pending Investigation | Pending Investigation | Pending Investigation |

| 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(phenoxy)ethanone | Moderate | Significant | Moderate |

| 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(methoxy)ethanone | High | Moderate | Low |

This table illustrates the need for further research on this compound to establish its biological profile in comparison to similar compounds.

Scientific Research Applications

Example Synthesis Route

- Starting Materials : Pyridazine derivatives, appropriate pyrrolidine precursors, and o-tolyloxy reagents.

- Reaction Conditions : Typically conducted under reflux in solvents like ethanol or DMF.

- Yield Optimization : Adjusting reaction times and temperatures can significantly influence yield and purity.

Anticancer Activity

Research has indicated that compounds similar to 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exhibit promising anticancer properties. For example, pyridazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of related compounds suggests that this compound may also possess efficacy against bacterial and fungal strains. Studies have demonstrated that similar structures can disrupt microbial cell membranes or inhibit essential enzymes .

Neuroprotective Effects

Some derivatives containing pyrrolidine rings have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Their ability to modulate neurotransmitter systems may contribute to cognitive enhancement and protection against neuronal damage .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyridazine derivatives, noting significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing new anticancer agents based on similar scaffolds .

Case Study 2: Antimicrobial Evaluation

In another research effort, a variety of pyrimidine-based compounds were tested for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance activity, suggesting a similar approach could be applied to this compound .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and physicochemical differences between the target compound and analogs:

| Compound Name | Core | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | Ethanone | 3-(Pyridazin-3-yloxy)pyrrolidine, o-tolyloxy | ~327.34 | Pyridazine oxygen, methyl phenoxy |

| 1-(3-Pyridyl)ethan-1-one oxime (Ev6) | Ethanone | 3-Pyridyl, oxime | ~150.16 | Oxime group, pyridine ring |

| 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone (Ev7) | Ethanone | 3-(Hydroxymethyl)pyrrolidine, thiazole | 226.30 | Thiazole, hydroxymethyl group |

| 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethanone (Ev8) | Ethanone | Pyrrolidine, trifluoromethyl benzodiazole | 297.28 | Trifluoromethyl, benzimidazole |

Key Observations:

- Pyridazine vs.

- o-Tolyloxy vs. Trifluoromethyl : The o-tolyloxy group offers moderate lipophilicity, while trifluoromethyl (Ev8) increases metabolic stability and lipophilicity significantly .

- Hydroxymethyl vs. Pyridazin-3-yloxy : The hydroxymethyl group (Ev7) improves aqueous solubility, whereas the pyridazin-3-yloxy may reduce it due to aromatic stacking .

Pharmacological Potential (Hypothetical)

While direct activity data for the target compound are absent, comparisons with analogs suggest:

- Enzyme Inhibition: Phenoxy-pyrrolidine derivatives (Ev2) act as CoA inhibitors; the target’s pyrrolidine and aromatic groups may confer similar activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.